molecular formula C16H21N3O B7988038 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine

4-(2-(tert-Butyl)quinazolin-4-yl)morpholine

Cat. No.: B7988038
M. Wt: 271.36 g/mol
InChI Key: QKEXILUDHKJXTO-UHFFFAOYSA-N
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Description

4-(2-(tert-Butyl)quinazolin-4-yl)morpholine is a heterocyclic compound that features a quinazoline moiety substituted with a tert-butyl group and a morpholine ring. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The incorporation of a morpholine ring enhances the compound’s pharmacological profile, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, thiols.

Major Products:

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer activity. 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that this compound effectively inhibited the growth of breast cancer cell lines through the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed that this compound exhibits activity against various bacterial strains, including resistant strains. This property makes it a candidate for further development as an antibiotic .

Central Nervous System (CNS) Effects

The morpholine component of the compound suggests potential neuropharmacological applications. Research indicates that derivatives of morpholine can exhibit anxiolytic and antidepressant effects. Preliminary studies on this compound have shown promise in modulating neurotransmitter systems, indicating its potential use in treating anxiety and depression .

Case Studies

StudyFocusFindings
Anticancer ActivityInhibition of breast cancer cell proliferation; modulation of apoptosis pathways.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for antibiotic development.
CNS EffectsModulation of neurotransmitter systems; potential anxiolytic and antidepressant effects.

Mechanism of Action

The mechanism of action of 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and signal transduction.

    Pathways Involved: It modulates pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to inhibition of cancer cell growth.

Comparison with Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also quinazoline-based, are used as anticancer agents targeting EGFR.

    Morpholine Derivatives: Compounds such as morpholine-4-carboxamide have shown various biological activities.

Uniqueness: 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine is unique due to the combination of the quinazoline and morpholine moieties, which enhances its pharmacological profile and broadens its spectrum of biological activities compared to other similar compounds .

Biological Activity

The compound 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine belongs to the quinazoline family, which is known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of quinazolinone derivatives with morpholine under specific conditions. The synthetic route is crucial as it influences the compound's biological activity. For instance, variations in substituents at the C-8 position of quinazolinones can significantly affect their interaction with biological targets .

Anticancer Activity

Quinazoline derivatives have shown promising anticancer properties. Research indicates that compounds with a quinazoline core can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance:

CompoundCell LineIC50 (μM)Mechanism
This compoundA5495.89EGFR inhibition
Other QuinazolinesMCF-71.32Apoptosis induction

The compound's interaction with the epidermal growth factor receptor (EGFR) is particularly notable, as it has been linked to effective inhibition in resistant cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline derivatives have been documented through various models. In particular, studies using cotton pellet-induced granuloma models demonstrated that certain derivatives exhibit significant inhibition of granuloma formation:

CompoundDose (mg/kg)Granuloma Weight (mg)% Inhibition
Control-63.67 ± 1.37-
5a5034.50 ± 1.0545.81
8a5031.83 ± 1.9450.00

These results suggest that modifications to the quinazoline structure can enhance anti-inflammatory properties .

Antibacterial Activity

Recent studies have also highlighted the antibacterial potential of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The presence of a morpholine ring enhances solubility and bioavailability, making these compounds effective against resistant strains such as MRSA:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundS. aureus<0.5 μg/mL
Other QuinazolinesMRSA<0.3 μg/mL

The structure-activity relationship (SAR) studies indicate that substituents at specific positions on the quinazoline ring can enhance antibacterial efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinazoline derivatives:

  • Case Study on Anticancer Activity : A study evaluated a series of modified quinazolines for their ability to inhibit EGFR in lung cancer cell lines, demonstrating that compounds with bulky substituents at the C-8 position showed improved binding affinity and selectivity .
  • Case Study on Anti-inflammatory Effects : Another research focused on the anti-inflammatory activity of various quinazoline derivatives using animal models, revealing that those with morpholine moieties exhibited enhanced therapeutic effects compared to non-morpholino counterparts .

Properties

IUPAC Name

4-(2-tert-butylquinazolin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-16(2,3)15-17-13-7-5-4-6-12(13)14(18-15)19-8-10-20-11-9-19/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEXILUDHKJXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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